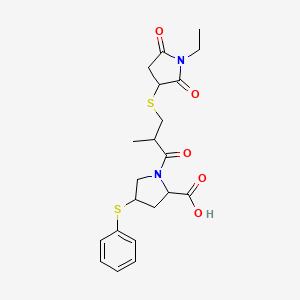
ZofenoprilatN-EthylSuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zofenoprilato N-Etilsuccinimida es un derivado de Zofenoprilato, un metabolito activo del profármaco Zofenopril. Zofenoprilato es conocido por su potente actividad inhibitoria de la enzima convertidora de angiotensina (ECA), que se utiliza en el tratamiento de la hipertensión y la insuficiencia cardíaca . El compuesto Zofenoprilato N-Etilsuccinimida conserva la estructura central de Zofenoprilato pero incluye un grupo N-etilsuccinimida, lo que podría alterar sus propiedades farmacocinéticas y farmacodinámicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Zofenoprilato N-Etilsuccinimida generalmente implica la derivatización de Zofenoprilato. Un método común incluye la reacción de Zofenoprilato con N-etilsuccinimida en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o acetonitrilo, con una base como trietilamina para facilitar la reacción .
Métodos de Producción Industrial
La producción industrial de Zofenoprilato N-Etilsuccinimida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control riguroso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Zofenoprilato N-Etilsuccinimida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol en Zofenoprilato puede oxidarse para formar disulfuros.
Reducción: Los enlaces disulfuro pueden reducirse a grupos tiol utilizando agentes reductores como el ditiotreitol.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo succinimida.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes suaves.
Reducción: Ditiotreitol u otros agentes reductores a base de tiol.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Derivados de disulfuro de Zofenoprilato N-Etilsuccinimida.
Reducción: Regeneración de la forma tiol de Zofenoprilato N-Etilsuccinimida.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Zofenoprilato N-Etilsuccinimida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la inhibición de la ECA y la química tiol-disulfuro.
Biología: Investigado por sus efectos en las vías de señalización celular que involucran la ECA.
Medicina: Explorado por sus potenciales efectos terapéuticos en las enfermedades cardiovasculares.
Industria: Utilizado en el desarrollo de nuevos inhibidores de la ECA con propiedades farmacocinéticas mejoradas.
Mecanismo De Acción
Zofenoprilato N-Etilsuccinimida ejerce sus efectos principalmente a través de la inhibición de la ECA. Esta enzima convierte la angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, Zofenoprilato N-Etilsuccinimida reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y la disminución de la presión arterial. El compuesto también exhibe propiedades antioxidantes, que contribuyen a sus efectos cardioprotectores .
Comparación Con Compuestos Similares
Compuestos Similares
Zofenoprilato: El compuesto original, conocido por su potente actividad inhibitoria de la ECA.
Captopril: Otro inhibidor de la ECA con un grupo tiol similar pero diferentes propiedades farmacocinéticas.
Enalaprilato: Un inhibidor de la ECA no tiol con un mecanismo de acción diferente.
Singularidad
Zofenoprilato N-Etilsuccinimida es único debido a su grupo N-etilsuccinimida, que puede mejorar su estabilidad y biodisponibilidad en comparación con Zofenoprilato. Esta modificación podría conducir a mejores resultados terapéuticos en el tratamiento de la hipertensión y la insuficiencia cardíaca .
Propiedades
Fórmula molecular |
C21H26N2O5S2 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28) |
Clave InChI |
LBNKOWANPJZWMF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
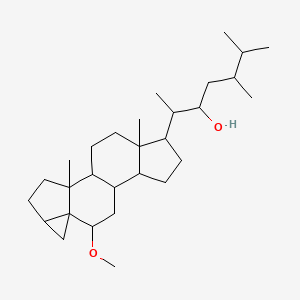
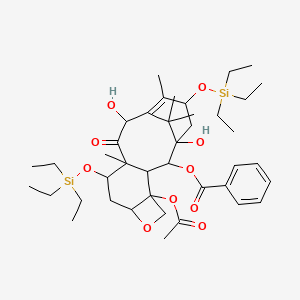
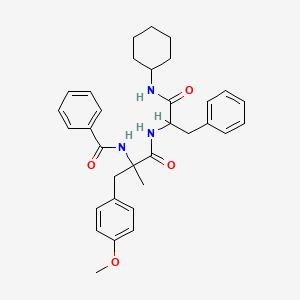

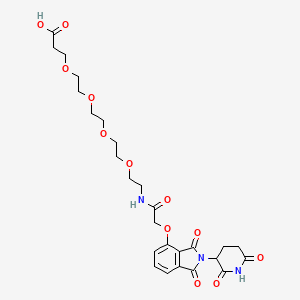
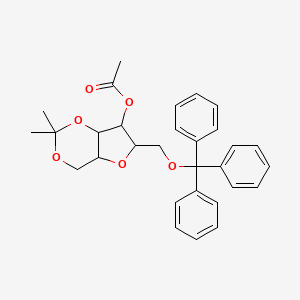
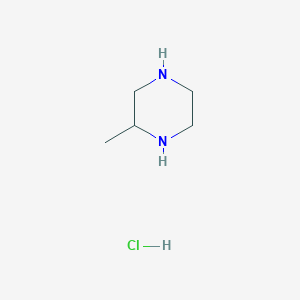
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)
![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
